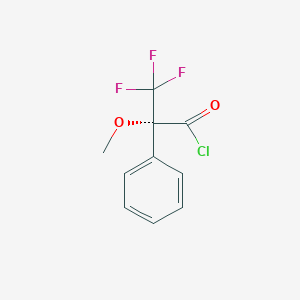

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The compound is synthesized and used as a chiral derivatizing agent for amino groups, facilitating the separation of diastereomeric derivatives by capillary gas chromatography. This process involves the conversion of hydroxyl groups into O-silyl ethers prior to N-acylation, indicating a selective and rapid reaction that leads to the efficient separation of enantiomers without racemization.

Molecular Structure Analysis

The molecular structure of "(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride" is characterized by its capability to form diastereomeric derivatives with various compounds. This property is instrumental in its application for the chiral separation of pharmaceuticals, where the physical and chemical properties of the derivatized compounds are essential for their analysis and identification.

Chemical Reactions and Properties

This compound exhibits specific chemical reactivity, particularly in its ability to derivatize amino and hydroxyl groups. The resulting derivatives demonstrate distinct separation patterns in chromatographic analyses, underscoring the compound's role in facilitating the resolution of chiral mixtures. The absence of racemization during these reactions further highlights its chemical stability and suitability for enantiomeric separation.

Physical Properties Analysis

While specific details on the physical properties of "(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride" are not provided in the available literature, its effectiveness in chromatographic applications suggests that it possesses characteristics conducive to selective and efficient chemical reactions. These properties likely include solubility parameters and volatility that are optimized for gas chromatographic processes.

Chemical Properties Analysis

The chemical properties of "(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride" facilitate its use as a derivatizing agent. Its ability to react selectively with amino and hydroxyl groups without causing racemization is a testament to its chemical stability and reactivity, making it a valuable tool in the chiral separation and analysis of pharmaceutical compounds.

For further details, please refer to the research conducted by Kim et al. (2001) on the gas chromatographic separation of beta-blockers using this compound as a derivatizing agent (Kim et al., 2001).

Wissenschaftliche Forschungsanwendungen

Enantiomeric Separation and Determination : It is used to obtain diastereomeric amide derivatives of chiral amines, which aids in determining their enantiomeric composition. This application is particularly important in the stereochemistry of metabolism of amphetamines and can be used for gas-liquid chromatographic (GLC) resolution of chiral amines (Gal, 1977).

Pharmaceutical Analysis : It aids in solving phentermine interference issues and improves the resolution of d-methamphetamine in the presence of high L-methamphetamine concentrations in analytical toxicology (Hamilton et al., 2014).

Enantiomeric Purity Determination : The compound is used for determining the enantiomeric purity of various substances. For instance, it has been used to establish the enantiomeric purity of (-)-hydroxyhexamide (Imamura et al., 1989).

High-Performance Liquid Chromatography (HPLC) : The compound facilitates the enantioseparation of 2-cyanocyclopentanol and -cyclohexanol, showcasing its versatility in chromatographic applications (Török et al., 2001).

Chiral Separation in Drug Synthesis : It is used in the chiral separation of beta-blockers and other pharmaceuticals, enhancing the ability to separate and identify enantiomers in drug development and analysis (Kim et al., 2001).

Forensic Applications : The compound is instrumental in forensic science for enantiomer profiling, especially in the analysis of methamphetamine in biological samples. This application provides technical support for regulating precursor chemicals and drug investigations (Zhi-wei, 2009).

Gas Chromatography-Mass Spectrometry (GC-MS) : It is used as a derivatizing agent in GC-MS for the determination of various enantiomers in human urine, proving its utility in sensitive and rapid quantification in analytical chemistry (Kim et al., 2002).

Safety And Hazards

“®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride” is classified as a flammable liquid (Category 4), and it causes severe skin burns and eye damage (Skin Corr. 1B; Eye Dam. 1; H227, H314, H318) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Eigenschaften

IUPAC Name |

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAORVUMOXXAMPL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | |

CAS RN |

39637-99-5 | |

| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (R)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81UT10UHV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

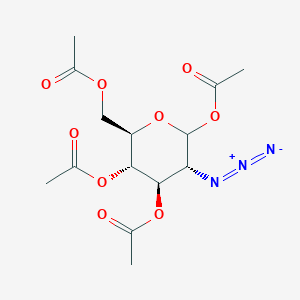

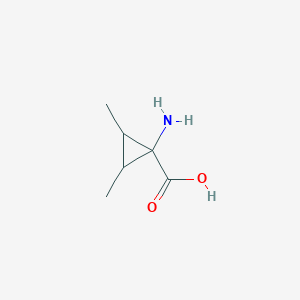

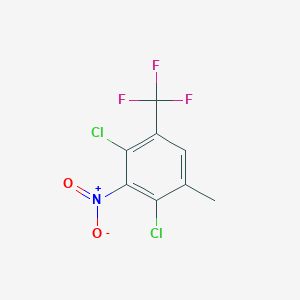

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)